2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a triazole-based acetamide derivative characterized by:
- A 1,2,4-triazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5 and a sulfanyl-acetamide moiety at position 2.
- An N-(2,4-dimethoxyphenyl)acetamide group linked via a sulfanyl bridge.
The 3,4,5-trimethoxyphenyl substituent is associated with enhanced binding to biological targets due to its electron-rich aromatic system, while the 2,4-dimethoxyphenyl group may improve pharmacokinetic properties such as solubility and metabolic stability .
Properties
Molecular Formula |
C21H25N5O6S |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O6S/c1-28-13-6-7-14(15(10-13)29-2)23-18(27)11-33-21-25-24-20(26(21)22)12-8-16(30-3)19(32-5)17(9-12)31-4/h6-10H,11,22H2,1-5H3,(H,23,27) |
InChI Key |
YIXMWEUIQBQJPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include hydrazine derivatives, thiols, and acylating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The scalability of the process is crucial for producing the compound in large quantities for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway
Scientific Research Applications
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, the triazole ring can interact with active sites of enzymes, inhibiting their function, while the methoxy groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent Effects on Bioactivity: 3,4,5-Trimethoxyphenyl (target compound): This group is prevalent in compounds targeting tubulin (e.g., anticancer agents). Its electron-donating methoxy groups enhance π-π stacking with hydrophobic enzyme pockets . 2-Hydroxyphenyl (AM31): The hydroxyl group facilitates hydrogen bonding with HIV-1 reverse transcriptase (RT), contributing to AM31’s nanomolar inhibition constant (Ki = 12 nM) . Furan-2-yl (–8): Enhances anti-exudative activity by modulating cyclooxygenase (COX) pathways, achieving 85–92% efficacy in inflammation models .
Acetamide Modifications: 2,4-Dimethoxyphenyl (target compound): Likely improves metabolic stability compared to 4-nitrophenyl (AM31) or 3,4-dichlorophenyl (), which may confer higher cytotoxicity .
Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2,4-dimethoxyphenyl)acetamide in basic ethanol, a method validated for analogs in .
Research Findings and Implications
Anti-Inflammatory Potential
- Analogs with furan-2-yl and 3,4-dichlorophenyl substituents (–8, 17) show dose-dependent anti-exudative activity (10 mg/kg) comparable to diclofenac (8 mg/kg) in rodent models .
- The target compound’s 3,4,5-trimethoxyphenyl group may synergize with its 2,4-dimethoxyphenyl acetamide to suppress prostaglandin synthesis, though experimental validation is needed .
Biological Activity
The compound 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide belongs to the class of 1,2,4-triazole derivatives , which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties and potential therapeutic applications.
Chemical Structure
The molecular formula for the compound is , with a molecular weight of approximately 445.51 g/mol. The structure features a triazole ring, which is known for its role in various pharmacological activities.
Biological Activity Overview
-
Antibacterial Activity :
- Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria.
- A study reported that derivatives with a similar triazole structure demonstrated MIC values lower than 10 µg/mL against several bacterial strains including E. coli, S. aureus, and Pseudomonas aeruginosa .
- Mechanism of Action :
Table 1: Summary of Antibacterial Activity Against Various Strains
Structure-Activity Relationship (SAR)
The biological efficacy of triazole derivatives can be enhanced through structural modifications:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
